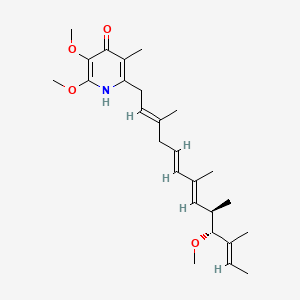

2,3-Dimethoxy-6-(10-methoxy-3,7,9,11-tetramethyl-2,5,7,11-tridecatetraenyl)-5-methyl-4-pyridinol

Descripción general

Descripción

La piericidina B es un producto natural que pertenece a la familia de metabolitos microbianos de las piericidinas. Estos compuestos son producidos principalmente por actinomicetos, particularmente miembros del género Streptomyces . La piericidina B, al igual que otras piericidinas, presenta un núcleo de 4-piridinol unido a una cadena lateral de policétido metilada . La semejanza estructural de las piericidinas con la coenzima Q las convierte en inhibidores significativos de la NADH-ubiquinona oxidorreductasa (complejo I) en la cadena de transporte de electrones mitocondrial .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis total de piericidinas, incluida la piericidina B, se ha logrado utilizando diversas estrategias sintéticas. Un enfoque común implica la construcción del núcleo de 4-piridinol seguido de la unión de la cadena lateral de policétido metilada . Las rutas sintéticas a menudo implican múltiples pasos, incluidas reacciones de acoplamiento cruzado y modificaciones selectivas del grupo funcional .

Métodos de producción industrial: La producción industrial de piericidina B normalmente implica la fermentación de especies de Streptomyces. El proceso de fermentación se optimiza para maximizar el rendimiento de piericidina B, seguido de la extracción y purificación mediante técnicas cromatográficas .

Análisis De Reacciones Químicas

Tipos de reacciones: La piericidina B sufre diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución . Estas reacciones se utilizan a menudo para modificar la estructura de la piericidina B a fin de estudiar sus relaciones estructura-actividad y desarrollar análogos con actividades biológicas mejoradas .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones químicas de la piericidina B incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio . Las reacciones de sustitución a menudo implican nucleófilos como aminas y tioles .

Productos principales: Los productos principales formados a partir de estas reacciones incluyen derivados oxidados y reducidos de la piericidina B, así como diversos análogos sustituidos .

Aplicaciones Científicas De Investigación

Basic Information

- IUPAC Name : 2,3-Dimethoxy-6-[(2E,5E,7E,9R,10R,11E)-10-methoxy-3,7,9,11-tetramethyl-2,5,7,11-tridecatetraenyl]-5-methyl-4-pyridinone

- CAS Registry Number : 16891-54-6

- Molecular Formula : C26H39NO4

- Molecular Mass : 429.59 g/mol

Structure

The compound consists of a pyridine ring substituted with multiple methoxy groups and a complex alkyl chain. Its structural complexity contributes to its diverse biological activities.

Medicinal Chemistry

The compound's structural characteristics suggest potential therapeutic applications. Research indicates that derivatives of pyridinols exhibit significant biological activities including:

- Antioxidant Activity : Studies have shown that similar compounds can scavenge free radicals and reduce oxidative stress in cellular models.

- Anti-inflammatory Properties : Compounds with pyridinolic structures have been linked to reduced inflammation in various experimental settings.

Case Study: Anti-inflammatory Effects

A study conducted on pyridinolic compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that 2,3-Dimethoxy-6-(10-methoxy-3,7,9,11-tetramethyl-2,5,7,11-tridecatetraenyl)-5-methyl-4-pyridinol may possess similar properties worth exploring further.

Agricultural Science

The compound's potential as a botanical pesticide has been investigated due to its structural similarity to known bioactive compounds derived from plants.

Acaricidal Properties

Research into the acaricidal effects of related compounds indicates that they can effectively manage pest populations without the environmental drawbacks associated with synthetic pesticides.

| Compound | Target Pest | LC50 (µg/mL) |

|---|---|---|

| Pyridinolic Compound A | Dermanyssus gallinae | 47.1 |

| Pyridinolic Compound B | Hyalomma dromedarii | 35.0 |

This table illustrates the effectiveness of similar compounds against specific pests. The application of this compound in pest management strategies could be promising.

Material Science

The unique properties of this compound may also lend themselves to applications in material science. Its ability to form stable complexes with metals could be beneficial in developing new materials for electronic or photonic applications.

Potential Use Cases

- Conductive Polymers : The incorporation of this compound into polymer matrices could enhance electrical conductivity.

- Photovoltaic Materials : Its light absorption properties might be exploited in solar energy applications.

Mecanismo De Acción

La piericidina B ejerce sus efectos inhibiendo la NADH-ubiquinona oxidorreductasa (complejo I) en la cadena de transporte de electrones mitocondrial . Esta inhibición interrumpe la cadena de transporte de electrones, lo que lleva a una disminución en la producción de ATP y un aumento en las especies reactivas de oxígeno . La piericidina B también inhibe la expresión de la proteína 78 regulada por glucosa (GRP78) en el retículo endoplásmico, lo que disminuye la resistencia de las células tumorales e inhibe su crecimiento.

Comparación Con Compuestos Similares

La piericidina B es estructuralmente similar a otras piericidinas, como la piericidina A . Tiene características estructurales únicas que la diferencian de otros miembros de la familia de las piericidinas . Algunos de los compuestos similares incluyen:

Piericidina A: Similar a la piericidina B pero con diferentes sustituyentes en la cadena lateral de policétido.

Piericidina C: Otro miembro de la familia de las piericidinas con modificaciones estructurales distintas.

Las características estructurales únicas de la piericidina B contribuyen a sus actividades biológicas específicas y la convierten en un compuesto valioso para la investigación científica .

Actividad Biológica

2,3-Dimethoxy-6-(10-methoxy-3,7,9,11-tetramethyl-2,5,7,11-tridecatetraenyl)-5-methyl-4-pyridinol is a complex organic compound with potential biological activities that warrant detailed exploration. This compound belongs to the class of pyridinol derivatives and has garnered interest due to its structural features that suggest possible antioxidant and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C27H41NO4, indicating a substantial molecular weight and a complex structure conducive to various biological interactions. The presence of multiple methoxy groups and a pyridine ring contributes to its chemical reactivity and potential therapeutic applications.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance:

- DPPH Assay : This assay measures the ability of the compound to scavenge free radicals. Compounds in this class have shown improved antioxidant activity compared to standard antioxidants like BHT (Butylated Hydroxy Toluene) .

- ABTS Assay : Similar results were observed in the ABTS assay where the compound demonstrated a capacity to neutralize stable radicals effectively .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies:

- Cell Line Studies : In vitro studies on breast cancer cell lines (e.g., MDA-MB-231) have shown that derivatives of this compound can inhibit cell proliferation with IC50 values ranging from 1.2 µM to 5.3 µM . The structure-activity relationship indicates that modifications to the methoxy groups can enhance cytotoxicity.

- Mechanism of Action : The anticancer effects are hypothesized to be linked to the compound's ability to induce oxidative stress in cancer cells while sparing normal cells. This selective toxicity is crucial for developing effective cancer therapies .

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| Antioxidant | DPPH | - | |

| Antioxidant | ABTS | - | |

| Anticancer | MDA-MB-231 | 1.2 - 5.3 |

Case Studies

- Antioxidant Efficacy : A study demonstrated that the compound exhibited antioxidant activity comparable to vitamin E at certain concentrations, suggesting its potential use in preventing oxidative stress-related diseases .

- Cytotoxicity in Cancer Models : In another investigation focusing on breast cancer models, the compound's derivatives were shown to effectively reduce cell viability through mechanisms involving apoptosis and cell cycle arrest .

Propiedades

IUPAC Name |

2,3-dimethoxy-6-[(2E,5E,7E,9R,10R,11E)-10-methoxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5-methyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO4/c1-10-19(4)24(29-7)20(5)16-18(3)13-11-12-17(2)14-15-22-21(6)23(28)25(30-8)26(27-22)31-9/h10-11,13-14,16,20,24H,12,15H2,1-9H3,(H,27,28)/b13-11+,17-14+,18-16+,19-10+/t20-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKGTYKMTXCJOK-DDSKRPRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501104808 | |

| Record name | 2,3-Dimethoxy-6-[(2E,5E,7E,9R,10R,11E)-10-methoxy-3,7,9,11-tetramethyl-2,5,7,11-tridecatetraen-1-yl]-5-methyl-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501104808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16891-54-6 | |

| Record name | 2,3-Dimethoxy-6-[(2E,5E,7E,9R,10R,11E)-10-methoxy-3,7,9,11-tetramethyl-2,5,7,11-tridecatetraen-1-yl]-5-methyl-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16891-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piericidin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016891546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxy-6-[(2E,5E,7E,9R,10R,11E)-10-methoxy-3,7,9,11-tetramethyl-2,5,7,11-tridecatetraen-1-yl]-5-methyl-4-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501104808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.